molecular formula C16H20N4O B2637501 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-phenylpropanamide CAS No. 1797657-93-2

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-phenylpropanamide

Cat. No.: B2637501
CAS No.: 1797657-93-2
M. Wt: 284.363
InChI Key: WNHOIRREZFOYTP-UHFFFAOYSA-N
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Description

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-phenylpropanamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-phenylpropanamide typically involves the reaction of 2-(dimethylamino)pyrimidine with a suitable benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting intermediate is then reacted with 3-phenylpropanoic acid or its derivatives to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-phenylpropanamide involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes and signaling pathways, leading to the modulation of cellular functions. For example, it may inhibit tyrosine kinases or other enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-phenylpropanamide
  • N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-phenylbutanamide
  • N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-phenylpentanamide

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research .

Properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-20(2)16-17-11-10-14(19-16)12-18-15(21)9-8-13-6-4-3-5-7-13/h3-7,10-11H,8-9,12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHOIRREZFOYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CNC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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